Benzyl phenyl carbonate
Description
Overview of Organic Carbonates: Structural Diversity and Reactivity Profiles
Organic carbonates are a class of compounds characterized by a carbonate ester functional group, which consists of a carbonyl group bonded to two alkoxy or aryloxy groups. Their general structure is R−O−C(=O)−O−R′. wikipedia.org This class of compounds can be categorized into acyclic, cyclic, and polymeric structures. wikipedia.org Simple examples include dimethyl carbonate and diphenyl carbonate, while ethylene (B1197577) carbonate and trimethylene carbonate represent cyclic variations. wikipedia.org
The reactivity of organic carbonates makes them valuable in synthesis. They are considered ambident electrophiles, meaning they can undergo nucleophilic substitution at either the acyl carbon (BAc2) or the alkyl carbon (BAl2), leading to alkoxycarbonylation and alkylation reactions, respectively. rsc.org Their reactivity can be tuned by altering the electronic properties of the substituent groups. nih.gov For instance, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. nih.gov This tunable reactivity, coupled with their general stability and often favorable environmental profiles, has led to their widespread use in organic synthesis. rsc.orgresearchgate.net
Significance of Aryl Alkyl Carbonates in Contemporary Organic Synthesis
Aryl alkyl carbonates, which possess both an aromatic and an aliphatic substituent, represent a particularly useful subclass of organic carbonates. These asymmetrical carbonates serve as versatile reagents in a variety of chemical transformations. They are extensively used as protecting groups for alcohols and amines, offering stability under certain conditions and allowing for selective deprotection. researchgate.netnih.gov
Furthermore, aryl alkyl carbonates are effective alkylating and arylating agents. unive.it For example, they are used in the palladium-catalyzed benzylation of phenols, providing a neutral alternative to traditional methods that often require harsh basic conditions. organic-chemistry.org Their application extends to the synthesis of carbamates, which are important functionalities in many biologically active compounds and are used as linkers in solid-phase synthesis. nih.gov The use of stable and readily accessible alkyl aryl carbonates avoids the need for more sensitive or hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov
Positioning of Benzyl (B1604629) Phenyl Carbonate within the Realm of Advanced Organic Reagents and Precursors
Benzyl phenyl carbonate (C₁₄H₁₂O₃) holds a significant position among advanced organic reagents due to its unique combination of a benzyl group and a phenyl group attached to the carbonate moiety. smolecule.com This structure allows it to act as an efficient benzylating agent and a carboxybenzylating agent. tcichemicals.com It is particularly valued for its role in introducing the benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in peptide synthesis for protecting amino groups. kiku.dk
Its utility extends to the synthesis of various organic molecules, including carbamate-protected polyamines and other functionalized compounds. tcichemicals.comchemicalbook.com this compound is also explored in material science as a precursor for polymers like polycarbonates. smolecule.com The ability to selectively transfer the benzyl group under relatively mild conditions makes it a preferred reagent in many synthetic strategies. unive.it
Historical Context and Evolution of Research on this compound and Analogues
Research into organic carbonates, including dialkyl carbonates, has grown significantly over the past three decades, driven by the need for greener and safer chemical processes. rsc.org Initially, dialkyl carbonates were considered ineffective for alkylations. unive.it However, further research revealed their potential as highly selective alkylating agents under specific conditions, such as high temperatures and in the presence of a base. unive.itscispace.com
The synthesis of this compound itself has been refined over time. A common laboratory preparation involves the reaction of phenyl chloroformate with benzyl alcohol in the presence of a base like pyridine (B92270). kiku.dkchemicalbook.com Research has focused on expanding the applications of this compound and its analogues. For instance, studies have demonstrated its effectiveness in the selective mono-C-benzylation of active methylene (B1212753) compounds. unive.it More recently, palladium-catalyzed reactions using aryl benzyl carbonates have been developed for the benzylation of phenols under neutral conditions, showcasing the ongoing evolution of the applications of this class of reagents. organic-chemistry.org The investigation into the reactivity of electrophilic organic carbonates continues to open new avenues for their use in converting small molecules like hydrogen sulfide (B99878) into other useful chemicals. nih.govacs.orgnih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ chemimpex.com |
| Molecular Weight | 228.24 g/mol chemimpex.com |
| Appearance | Colorless to light yellow liquid chemimpex.com |
| Boiling Point | 120-130 °C at 0.5 mmHg chemicalbook.comchemimpex.com |
| Density | 1.156 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.5490 chemicalbook.comchemimpex.com |
| CAS Number | 28170-07-2 chemimpex.com |
Spectroscopic Data of this compound
A comprehensive analysis of this compound's structure has been conducted using various spectroscopic techniques. nih.gov
| Spectroscopy | Key Findings |
| ¹H NMR | The proton nuclear magnetic resonance spectrum confirms the presence of both the benzyl and phenyl protons. nih.govpublish.csiro.au |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum shows the characteristic carbonyl carbon signal and the signals for the aromatic and benzylic carbons. nih.govpublish.csiro.au |
| FT-IR | The Fourier-transform infrared spectrum displays characteristic absorption bands for the C=O group of the carbonate and the C-O stretching vibrations. nih.gov |
| UV-Vis | The ultraviolet-visible spectrum provides information about the electronic transitions within the molecule. nih.gov |
| Raman | The Raman spectrum complements the IR data, providing further details on the vibrational modes of the molecule. nih.govnih.gov |
Synthesis of this compound
A prevalent and efficient method for synthesizing this compound involves the reaction of phenyl chloroformate with benzyl alcohol . chemicalbook.comchemdad.com This reaction is typically carried out in the presence of a base, such as pyridine , which acts as a scavenger for the hydrochloric acid byproduct. kiku.dkchemicalbook.com
Another synthetic route is the transesterification reaction between benzyl alcohol and a carbonic acid derivative like phosgene . smolecule.com Additionally, a carbonate exchange reaction can be employed, where phenolic compounds react with other carbonic acid derivatives under controlled conditions. smolecule.com
Applications in Organic Synthesis
Benzylating Agent
This compound is a highly effective reagent for the introduction of the benzyl group onto various nucleophiles. tcichemicals.com It is particularly useful for the benzylation of phenols to form benzyl phenyl ethers. unive.itscispace.com Palladium-catalyzed methods have been developed that allow for the benzylation of phenols under neutral conditions, avoiding the need for strong bases. organic-chemistry.org It can also be used for the C-benzylation of active methylene compounds, such as phenylacetonitrile (B145931) and benzyl phenylacetate , with high selectivity for mono-benzylation. unive.it
Carboxybenzylating Agent
In addition to its role as a benzylating agent, this compound can also function as a carboxybenzylating agent. This is most notably seen in its application for the introduction of the benzyloxycarbonyl (Cbz) protecting group for amines, a critical step in peptide synthesis. kiku.dk The reaction of this compound with an amine yields a carbamate, with phenol (B47542) as a byproduct. kiku.dk This method provides a convenient way to protect the amino group, which can later be deprotected under mild conditions, typically through hydrogenation. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLYCMNDNOLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457991 | |
| Record name | Benzyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28170-07-2 | |
| Record name | Phenyl phenylmethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, phenyl phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Benzyl Phenyl Carbonate
Conventional Synthesis Routes
The traditional and most established method for synthesizing benzyl (B1604629) phenyl carbonate relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical. This route is a two-step process, which is detailed below.
Phosgene-Based Carbonate Formation
The phosgene-based synthesis is a two-step process that first involves the creation of a chloroformate intermediate, which then reacts with an alcohol to form the desired carbonate.
The initial step in this synthetic pathway is the reaction of phenol (B47542) with phosgene (COCl₂) to produce phenyl chloroformate. chemicalbook.commdpi.com This reaction is typically carried out by dissolving phenol in a suitable solvent, such as chloroform, and then introducing phosgene gas while cooling the mixture. chemicalbook.com
The phenyl chloroformate prepared in the first step is then reacted with benzyl alcohol to yield benzyl phenyl carbonate. chemicalbook.comthieme-connect.com This reaction is typically performed in the presence of a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the hydrogen chloride byproduct formed during the reaction. chemicalbook.comthieme-connect.com The reaction is commonly carried out in a chlorinated solvent like dichloromethane (B109758). thieme-connect.comkiku.dk
The efficiency of the synthesis of this compound from phenyl chloroformate and benzyl alcohol is influenced by several factors. The reaction is typically conducted in an anhydrous solvent to prevent hydrolysis of the highly reactive phenyl chloroformate.
One documented procedure involves adding phenyl chloroformate to a mixture of benzyl alcohol, pyridine, and dichloromethane over a period of one hour. thieme-connect.com The reaction mixture is then stirred for an additional three hours to ensure completion. thieme-connect.com Following the reaction, the mixture is washed with aqueous sulfuric acid and water to remove pyridine and its salt. thieme-connect.com The organic phase is then dried and concentrated, and the crude product is purified by vacuum distillation to obtain the final product. thieme-connect.com
Table 1: Optimization of Phosgene-Based Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Reactants | Phenyl chloroformate, Benzyl alcohol | thieme-connect.com |
| Catalyst/Base | Pyridine | thieme-connect.com |
| Solvent | Dichloromethane (CH₂Cl₂), Anhydrous | thieme-connect.comkiku.dk |
| Reaction Time | 1 hour addition, 3 hours stirring | thieme-connect.com |
| Work-up | Wash with aq. H₂SO₄ and H₂O | thieme-connect.com |
| Purification | Vacuum distillation | thieme-connect.com |
| Yield | 79% | thieme-connect.com |
Challenges and Limitations of Phosgene-Based Methods
The primary and most significant challenge of this synthetic route is the use of phosgene. Phosgene is an extremely toxic and corrosive gas, making its handling and transportation hazardous and subject to strict regulations. mdpi.com Its use also generates chlorinated waste, which poses environmental concerns. mdpi.com The production of the byproduct hydrogen chloride (HCl) can also lead to corrosion of equipment. thieme-connect.com These factors have driven the search for safer and more environmentally friendly alternative synthetic pathways.
Sustainable and Green Chemistry Approaches
In response to the drawbacks of phosgene-based methods, several greener alternatives for the synthesis of this compound and related carbonates have been developed. These methods often utilize less toxic reagents and aim for higher atom economy and reduced waste generation.
One of the most promising green alternatives is the use of dialkyl carbonates, such as dimethyl carbonate (DMC) and dibenzyl carbonate (DBC), as substitutes for phosgene. mdpi.comunive.it DMC is considered an environmentally benign reagent as it is non-toxic and biodegradable. nih.govsigmaaldrich.com
Transesterification reactions using DMC are a key strategy. mdpi.com For instance, diphenyl carbonate can be synthesized by the transesterification of phenol with DMC. mdpi.com This process can proceed in two steps: first, the formation of methyl phenyl carbonate, which then undergoes further transesterification or disproportionation to yield diphenyl carbonate. mdpi.com A similar principle can be applied to the synthesis of this compound, involving the reaction of benzyl alcohol and phenol with a carbonate source like DMC. The transesterification of DMC with benzyl alcohol to produce dibenzyl carbonate has been reported with yields up to 70% using a CsF/α-Al₂O₃ catalyst. rsc.org This dibenzyl carbonate can then be reacted with phenol in the presence of a base like potassium carbonate to produce benzyl phenyl ether, a related reaction that demonstrates the potential for forming the benzyl-oxygen-phenyl linkage. unive.it
Another green approach involves the direct synthesis from carbon dioxide (CO₂), a renewable and non-toxic C1 source. mdpi.com Research has shown the feasibility of synthesizing non-symmetrical linear carbonates from an alcohol, CO₂, and an alkyl or benzyl halide. mdpi.com For example, this compound can be synthesized from phenol, benzyl bromide, and CO₂. chemicalbook.com One study demonstrated that reacting benzyl alcohol with CO₂ and benzyl bromide can yield dibenzyl carbonate. mdpi.com This suggests a pathway where phenol could be used instead of or in addition to benzyl alcohol to produce this compound.
Table 2: Overview of Sustainable Synthesis Approaches
| Method | Reagents | Catalyst/Conditions | Key Advantages | Source |
|---|---|---|---|---|
| Transesterification | Dimethyl Carbonate (DMC), Benzyl Alcohol, Phenol | Various, e.g., CsF/α-Al₂O₃, MgO, Ti-based catalysts | Avoids phosgene, DMC is non-toxic and biodegradable, reduced waste | mdpi.comrsc.orgrsc.org |
| Benzylation with Dibenzyl Carbonate | Dibenzyl Carbonate (DBC), Phenol | K₂CO₃, DMF solvent | Avoids phosgene, DBC is a safer alternative | unive.it |
| Direct CO₂ Utilization | Carbon Dioxide (CO₂), Benzyl Bromide, Phenol | Base (e.g., K₂CO₃), Additives (e.g., TBAI) | Utilizes renewable CO₂, avoids toxic reagents | chemicalbook.commdpi.com |
These sustainable methods represent a significant advancement in the synthesis of this compound, offering safer and more environmentally responsible alternatives to traditional phosgene-based routes.
Transesterification Reactions
Transesterification is a key process in the synthesis of organic carbonates, involving the exchange of an alkoxy group of an ester with another alcohol. This method is central to the production of various carbonates, including the precursors to this compound.
The synthesis of diphenyl carbonate (DPC) through the transesterification of dimethyl carbonate (DMC) with phenol is a well-established industrial process, often serving as a greener alternative to the toxic phosgene method. mdpi.com This reaction typically proceeds in two main steps. First, DMC reacts with phenol to produce methyl phenyl carbonate (MPC) and methanol. mdpi.comacs.org Subsequently, MPC can undergo further transesterification with another molecule of phenol to yield DPC and another molecule of methanol. Alternatively, MPC can undergo a self-disproportionation reaction to form DPC and DMC. mdpi.com
A variety of catalysts have been developed to facilitate this reaction, including titanium compounds like titanium(IV) butoxide, as well as molybdenum and zinc-based catalysts. acs.orgasianpubs.org For instance, a C₆₀-doped TiO₂ catalyst has shown high selectivity for DPC. hep.com.cn The reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial in optimizing the yield and selectivity of the desired products. acs.org The use of heterogeneous catalysts is often preferred as they can be easily separated from the reaction mixture and recycled. cjcatal.com
Table 1: Catalytic Performance in the Transesterification of DMC with Phenol
| Catalyst | Phenol Conversion (%) | DPC Selectivity (%) | Reference |
| C₆₀-TiO₂-8 | 34.4 | 86.5 | hep.com.cn |
| Zn₄O[(O₂C)-C₆H₄-(CO₂)]₃ | 71.2 (DMC Conversion) | 96.7 (MPC+DPC) | asianpubs.org |
| Modified MWCNT-supported TiO₂ | 42.5 | >99.9 (MPC+DPC) | cjcatal.com |
| SBA-16/α-MoO₃ | 78.5 (DMC Conversion) | 46.5 | tandfonline.com |
Note: The table presents data from various studies and reaction conditions may differ.
Building upon the principles of transesterification, this compound can be synthesized. One potential pathway involves the reaction of a phenyl carbonate species, such as phenyl chloroformate or diphenyl carbonate, with benzyl alcohol. chemicalbook.comchemdad.com For instance, reacting phenyl chloroformate with benzyl alcohol in the presence of a base like pyridine can produce this compound. chemdad.com
Another approach is the transesterification of diphenyl carbonate with benzyl alcohol. This reaction would be catalyzed by similar systems used for DPC synthesis from DMC and phenol. The equilibrium of this reaction would need to be managed, possibly by removing one of the products, to drive the reaction towards the formation of this compound.
Oxidative carbonylation is another significant route for synthesizing carbonates. This method involves the reaction of an alcohol with carbon monoxide and oxygen in the presence of a catalyst. For example, dimethyl carbonate can be produced by the oxidative carbonylation of methanol. mdpi.comgoogle.comuniovi.es This process often utilizes palladium-based catalysts, sometimes in combination with other metals like copper. researchgate.netcore.ac.uk
The synthesis of diphenyl carbonate from phenol, carbon monoxide, and oxygen has also been explored. core.ac.uk This reaction is typically catalyzed by palladium compounds. core.ac.uk By extension, a similar oxidative carbonylation process involving benzyl alcohol and phenol could potentially yield this compound directly, although this specific application is less commonly documented. The reaction mechanism involves the formation of a metal-alkoxide species, followed by CO insertion. uniovi.es
Acid catalysts play a crucial role in various carbonate synthesis reactions. acs.org In the context of transesterification, both Brønsted and Lewis acids can be effective. mdpi.combeilstein-journals.org Heterogeneous acid catalysts, such as macroporous ion-exchange resins in their acid form, are particularly advantageous as they are easily separable and reusable. justia.com These catalysts have been employed in the process of producing phenyl carbonates from phenyl acetate (B1210297) and dimethyl carbonate. justia.com
Metal ion-exchanged zeolites are another class of solid acid catalysts that have shown high activity in carbonate synthesis, for example, in the carbonylation of glycerol. rsc.org The acidity of these catalysts, particularly the presence of Lewis acid sites, is often correlated with their catalytic activity. rsc.org
Decarboxylative Etherification via Palladium Catalysis
Aryl benzyl carbonates can be converted into benzyl-protected phenols through a palladium-catalyzed decarboxylative etherification. organic-chemistry.orgresearchgate.net This reaction offers a method for the formation of an ether bond from a carbonate precursor. The process involves the removal of a carboxyl group, driven by the formation of carbon dioxide. The catalytic cycle typically involves a palladium(0) species that reacts with the aryl benzyl carbonate.
Benzylation Using Dibenzyl Carbonate (DBzlC)
Dibenzyl carbonate (DBzlC) is a versatile and environmentally friendlier reagent for benzylation reactions. researchgate.net It can be used to benzylate a variety of nucleophiles, including phenols. rsc.org The reaction of phenol with dibenzyl carbonate can lead to the formation of benzyl phenyl ether. rsc.org The mechanism is thought to involve an initial carboxybenzylation followed by benzylation. rsc.org
While the primary product of the direct benzylation of phenol with DBzlC is benzyl phenyl ether, the reaction highlights the reactivity of DBzlC as a benzylating agent. Under specific conditions or with modified substrates, the formation of this compound could be a competing or even a primary pathway, although this is not the typically reported outcome. The reaction is often carried out in the presence of a base, such as potassium carbonate, and in a suitable solvent like N,N-dimethylformamide (DMF). rsc.org The use of phosphonium (B103445) salts as catalysts can enhance the selectivity of N-benzylation of amines with DBzlC, suggesting that catalytic systems can significantly influence the reaction pathway. unive.itresearchgate.net
Mechanistic Insights into Carboxybenzylation and Subsequent Benzylation
The high selectivity observed in mono-C-benzylation reactions using reagents like dibenzyl carbonate is attributed to a distinct two-step mechanism rather than direct benzylation. unive.itrsc.org This process involves an initial carboxybenzylation of the substrate, followed by a subsequent benzylation step. unive.itrsc.org
In this mechanism, the active methylene (B1212753) compound is first attacked by the carbonate to form a carboxybenzyl intermediate. This intermediate then undergoes a reaction where the benzyl group is transferred to the target molecule. unive.it This pathway is notably different from reactions using traditional alkylating agents like benzyl halides, which often lead to a mixture of mono- and di-alkylated products due to their high reactivity. unive.it The carboxybenzylation-benzylation sequence effectively controls the stoichiometry of the benzylation, resulting in unusually high selectivity (98-99%) for the mono-benzylated product, even at high conversion rates. unive.itrsc.org This mechanism has been observed in the benzylation of various nucleophiles, including phenols and active methylene compounds. rsc.orgsmolecule.com
Influence of Catalysts (e.g., DABCO, DBU, K₂CO₃) and Solvents (e.g., DMF, DEF)
The efficiency and selectivity of reactions involving this compound and its analogues are significantly influenced by the catalytic system and the choice of solvent.
Catalysts:
K₂CO₃ (Potassium Carbonate): Potassium carbonate is frequently used as a base or catalyst in these benzylation reactions. unive.itrsc.org It is essential for activating the substrate, enabling the initial nucleophilic attack on the carbonate. unive.itrsc.org For instance, in the benzylation of phenylacetonitrile (B145931) with dibenzyl carbonate, two molar equivalents of K₂CO₃ are used to drive the reaction. unive.it K₂CO₃ has been demonstrated as an efficient catalyst in various related organic transformations, such as the synthesis of esters, thioesters, and benzyl phosphonates. pnu.ac.irfrontiersin.orgacs.org
DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): These nitrogen-based bicyclic catalysts have been shown to significantly accelerate the benzylation of nitrogen, oxygen, and sulfur atoms with dibenzyl carbonate, presenting an environmentally friendlier process. researchgate.netunigoa.ac.in Catalytic amounts (e.g., 10 mol%) of DABCO or DBU can dramatically increase reaction rates. unigoa.ac.in For example, the benzylation of 5-bromoindole (B119039) with dibenzyl carbonate at 95°C showed only a 5% yield of the N-benzylated product without a catalyst, whereas the addition of 10 mol% DABCO boosted the yield to 80% under the same conditions. unigoa.ac.in For the benzylation of aromatic acids, DBU has been reported to be a superior catalyst to DABCO. unigoa.ac.in Both DABCO and DBU can function as nucleophilic catalysts, activating the carbonate, or as base catalysts that activate the substrate. researchgate.netresearchgate.nettandfonline.com
| Catalyst | Amount (mol%) | Temperature (°C) | Yield of N-benzylindole (%) |
|---|---|---|---|
| None | - | 95 | 5 |
| DABCO | 10 | 95 | 80 |
Solvents:
DMF (N,N-dimethylformamide) and DEF (N,N-diethylformamide): The choice of solvent has a profound impact on reaction times and efficiency. Aprotic polar solvents like DMF and DEF are highly effective for these reactions. unive.itrsc.org In the benzylation of phenylacetonitrile with dibenzyl carbonate and K₂CO₃, refluxing in DMF (155 °C) or DEF (177 °C) leads to the fastest reactions. unive.it For example, a 90% conversion was achieved in 6 hours in refluxing DMF. unive.itrsc.org The use of DMF can be complex, as it has been shown to act not just as a solvent but also as a catalyst or even a source of reagents in certain organic reactions. researchgate.netrsc.org However, in some benzylation reactions, the use of DMF with reagents like benzyl bromide can lead to the formation of amine side products that may act as catalyst poisons in subsequent steps. nih.gov
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| DMF | 155 (Reflux) | 6.0 | 90.0 | 99 |
| DEF | 177 (Reflux) | 1.5 | 85.0 | 99 |
| Xylene | 140 (Reflux) | 3.0 | ~0 | - |
Assessment of Environmental Impact and Sustainability Metrics
The use of this compound and related dialkyl carbonates in synthesis is often highlighted as a "green" or environmentally friendly alternative to traditional methods. researchgate.netunigoa.ac.in This assessment is based on several key factors:
Avoidance of Toxic Reagents: A primary advantage is the replacement of toxic and hazardous reagents like benzyl halides (e.g., benzyl bromide). rsc.orgunigoa.ac.in Benzyl halides are potent lachrymators and are generally more toxic than their carbonate counterparts.
Reduced Waste: The catalytic nature of the processes accelerated by DABCO or DBU eliminates the need for stoichiometric amounts of a base, thereby reducing chemical waste and improving atom economy. unigoa.ac.in
Favorable Compound Profile: this compound is noted for its low toxicity and favorable environmental profile, making it a preferred choice in applications with stringent safety standards. chemimpex.com Organic carbonates are also recognized for their high biodegradability. researchgate.net
High Selectivity: The high selectivity of the carboxybenzylation mechanism reduces the formation of by-products, simplifying purification processes and minimizing waste streams. unive.itrsc.org
While quantitative sustainability metrics like E-factors or full life-cycle assessments are not extensively detailed in the reviewed literature, the qualitative evidence strongly supports the classification of benzylation via this compound as a sustainable chemical process. The combination of a less toxic reagent, catalytic efficiency, and high selectivity aligns well with the principles of green chemistry. researchgate.netunigoa.ac.in
Reaction Mechanisms and Chemical Reactivity of Benzyl Phenyl Carbonate
General Reactivity Profiles
Benzyl (B1604629) phenyl carbonate possesses a key electrophilic center at the carbonyl carbon, making it susceptible to nucleophilic attack. In these reactions, a nucleophile attacks the carbonyl group, which can lead to the displacement of either the benzyloxy or the phenoxy group. However, due to the greater stability of the phenoxide ion compared to the benzyloxide ion, the phenoxy group typically serves as the leaving group.
The general mechanism involves the reaction of a nucleophile with the benzyl aryl carbonate, which results in the formation of an activated electrophile and an aryloxide anion. acs.orgnih.gov This reactivity is fundamental to its application in organic synthesis, where it serves as a versatile building block and an effective electrophile. smolecule.com The unique structure, combining both benzyl and phenyl moieties, allows it to participate effectively in these substitution reactions. smolecule.com For example, in the presence of a suitable catalyst, the nucleophilic substitution of benzyl phenyl carbonate with phenols can yield aryl benzyl ethers. organic-chemistry.org
The benzyl group in this compound can be cleaved through oxidative deprotection, a common strategy for removing benzyl protecting groups in organic synthesis. The reactivity of the benzyl group is attributed to the relative weakness of the benzylic C-H bond, which is susceptible to oxidation due to the stabilization of the resulting benzylic radical or cation by the adjacent aromatic ring. wikipedia.org
A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.org The mechanism for DDQ-mediated deprotection is believed to proceed via hydride abstraction from the benzylic carbon of the benzyl group. This generates a stable benzylic carbocation and the reduced form of DDQ (DDQH-). The carbocation is then trapped by a nucleophile, typically water present in the reaction mixture, to form a hemiacetal-like intermediate. This intermediate is unstable and rapidly decomposes to release the unprotected phenol (B47542), carbon dioxide, and benzaldehyde (B42025). organic-chemistry.org
Hydrolysis Reactions
The hydrolysis of this compound is a key reaction that has been studied to understand its stability and reactivity, particularly the mechanisms that activate its carbonate core.
Kinetic studies have been instrumental in elucidating the factors that influence the rate of this compound hydrolysis. acs.orgnih.gov These investigations are often conducted under pseudo-first-order conditions, where the concentration of the nucleophilic catalyst is much greater than that of the carbonate substrate. acs.orgnih.gov
A significant finding from these studies is the pronounced accelerating effect of the benzyl group on the hydrolysis rate. When compared to a similar carbonate without the phenyl ring on the benzyl substituent, such as isobutyl phenyl carbonate, this compound undergoes hydrolysis at a significantly faster rate. Research has quantified this, showing a 16-fold acceleration in the hydrolysis rate for this compound, a direct consequence of the electronic properties of the benzyl group. acs.orgnih.govresearchgate.net
| Compound | Relative Hydrolysis Rate Acceleration | Reference |
|---|---|---|
| Isobutyl Phenyl Carbonate | 1x (Baseline) | acs.org, nih.gov, researchgate.net |
| This compound | 16x | acs.org, nih.gov, researchgate.net |
The hydrolysis of stable carbonates like this compound can be significantly accelerated by the use of nucleophilic catalysts. acs.orgnih.gov Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-(dimethylamino)pyridine (DMAP) are particularly effective in this role. acs.orgnih.govresearchgate.net
These catalysts function by attacking the electrophilic carbonyl carbon of the carbonate. This initial step forms a highly reactive acyl-ammonium intermediate (e.g., a benzyl-oxycarbonyl-pyridinium salt in the case of DMAP). harvard.edu This intermediate is much more electrophilic than the parent carbonate, and is therefore more susceptible to attack by water, the ultimate nucleophile in the hydrolysis reaction. This catalytic cycle regenerates the amine catalyst and releases the hydrolysis products: phenol, benzyl alcohol, and carbon dioxide. DABCO has been shown to be an effective nucleophile and base in reactions involving this compound, facilitating the formation of α-nitro esters from nitroalkanes in its presence. researchgate.net The use of such nucleophilic catalysts is a key strategy for activating otherwise stable carbonates towards reaction. acs.orgnih.govresearchgate.net
The 16-fold rate enhancement observed in the hydrolysis of this compound compared to isobutyl phenyl carbonate is attributed to the stabilization of the reaction's transition state through cation-π interactions. acs.orgnih.govresearchgate.net
A cation-π interaction is a noncovalent attractive force between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. wikipedia.org In the nucleophile-catalyzed hydrolysis of this compound, as the nucleophile (like DABCO or DMAP) attacks the carbonyl carbon, a transition state is formed which involves the development of a positive charge on the nitrogen atom of the catalyst. This nascent ammonium (B1175870) cation is positioned in proximity to the π-system of the benzyl group. The interaction between this positive charge and the electron cloud of the benzyl ring's aromatic system stabilizes the transition state, thereby lowering the activation energy of the reaction and accelerating the rate of hydrolysis. acs.orgnih.gov
Further evidence for this stabilizing interaction comes from studies involving substituted benzyl groups. The introduction of electron-donating substituents on the benzyl ring enhances the electron density of the π-system, strengthening the cation-π interaction. This leads to even greater transition state stabilization and a further acceleration of the hydrolysis rate. acs.orgnih.govresearchgate.net Conversely, electron-withdrawing groups would be expected to destabilize this interaction and slow the reaction. This phenomenon highlights the crucial role that noncovalent interactions can play in influencing chemical reactivity and catalyzing reactions. wikipedia.org
Effect of Substituents on Hydrolysis Rates
The rate of hydrolysis of this compound is significantly influenced by the nature of substituents on its aromatic rings. Kinetic studies reveal that the reactivity of the carbonate is sensitive to electronic effects, which can be quantified through structure-reactivity relationships like the Hammett equation. scispace.com
Research on the hydrolysis of benzyl aryl carbonates, using nucleophiles such as 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrates that the reaction proceeds via the formation of an activated electrophile and an aryloxide anion. smolecule.com A key finding is that the presence of a benzyl group leads to a 16-fold acceleration in the hydrolysis rate compared to an isobutyl phenyl carbonate. smolecule.com This acceleration is attributed to the stabilization of the transition state through cation-π interactions. smolecule.com
Furthermore, the introduction of electron-donating substituents on the benzyl portion of the molecule accelerates the rate of hydrolysis. smolecule.com This suggests that the transition state has a buildup of positive charge on the benzylic carbon, which is stabilized by groups that can donate electron density. The reaction constant (ρ) in a Hammett plot for such a reaction would be negative, indicating this charge buildup. Conversely, electron-withdrawing groups on the phenyl portion of the phenoxy group would also be expected to increase the hydrolysis rate by stabilizing the resulting phenoxide leaving group, leading to a positive ρ value for substituents on this ring. For comparison, the base-catalysed hydrolysis of phenyl esters of 4-substituted benzoic acids shows a large positive ρ value of +2.44, indicating the development of negative charge in the transition state, consistent with a stepwise mechanism where the nucleophilic attack is the rate-determining step. oup.com
Table 1: Relative Hydrolysis Rates of Substituted Carbonates
| Carbonate Derivative | Substituent on Benzyl Ring | Relative Rate Constant (k/k₀) |
| This compound | H (Reference) | 1.00 |
| 4-Methoxythis compound | 4-OCH₃ (Electron-donating) | > 1.00 |
| 4-Nitrothis compound | 4-NO₂ (Electron-withdrawing) | < 1.00 |
Note: The qualitative data presented in this table is based on the principle that electron-donating groups on the benzyl ring accelerate hydrolysis, as stated in the referenced literature. smolecule.com Precise numerical values require access to specific kinetic data which may be found in supplementary materials of the cited study. smolecule.com
Transesterification Reactions
Mechanistic Considerations in Transesterification
Transesterification of this compound involves the exchange of the benzyl or phenyl group with another alcohol. The mechanism is analogous to that established for other dialkyl or aryl carbonates, such as the transesterification of dimethyl carbonate (DMC) with phenol. mdpi.com This process is typically catalyzed by acid or base and proceeds through a tetrahedral intermediate.
The reaction can be broken down into the following key steps:
Activation of the Carbonyl: A catalyst, either a Lewis acid or base, activates the carbonyl carbon of the carbonate, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: An incoming alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Intermediate Breakdown: The tetrahedral intermediate collapses, eliminating either the original phenoxide or benzyloxide group to form a new carbonate and the corresponding alcohol.
Competition with Nucleophilic Substitution Pathways
A significant competing reaction pathway during the transesterification of carbonates is nucleophilic substitution (alkylation). scispace.com In the case of this compound, the incoming nucleophile (e.g., an alkoxide from the alcohol) can attack the benzylic carbon in an Sₙ2 reaction, leading to the formation of a benzyl ether and the phenyl carbonate anion, which would then decompose.
Studies on the reaction of dimethyl carbonate with phenols have shown that nucleophilic substitution to produce an ether (anisole) can predominate over the transesterification reaction. scispace.com This is because the ether formation is typically not an equilibrium reaction, unlike transesterification. Similarly, when benzyl methyl carbonate is reacted with alcohols in the presence of a base like potassium carbonate, transesterification products (dibenzyl carbonate and dimethyl carbonate) are observed alongside products from nucleophilic substitution. scispace.com
The outcome of the reaction—transesterification versus nucleophilic substitution—is highly dependent on the reaction conditions:
Temperature: Higher temperatures can favor nucleophilic substitution, potentially via a BAL2 mechanism. scispace.com
Nucleophile: The nature of the incoming alcohol/alkoxide plays a crucial role.
Catalyst: The choice of catalyst can selectively promote one pathway over the other. For example, palladium catalysts have been used for decarboxylative etherification, a type of nucleophilic substitution, using aryl benzyl carbonates. researchgate.net
Thermal Decomposition and Pyrolysis
Formation of Anisylic Phenyl Ethers from Substituted Benzyl Phenyl Carbonates
The thermal decomposition of substituted benzyl phenyl carbonates, particularly those with methoxy (B1213986) groups on the benzyl ring (anisylic phenyl carbonates), provides a direct route to the corresponding ethers. cdnsciencepub.com When heated, these carbonates decompose to yield anisylic phenyl ethers and carbon dioxide. researchgate.netcdnsciencepub.com
This decomposition follows first-order kinetics and is believed to proceed through the heterolytic cleavage of the aralkyl-oxygen bond. cdnsciencepub.com This initial cleavage forms an ion pair consisting of a stabilized benzylic carbocation (e.g., anisylic cation) and a phenyl carbonate anion. This ion pair then rapidly breaks down, losing carbon dioxide to form the final ether product. The stability of the intermediate carbocation is a key factor; resonance-stabilizing groups like methoxy on the benzyl ring facilitate this decomposition pathway. cdnsciencepub.com This method has been presented as a general and simple procedure for preparing various anisylic phenyl ethers in good yields. researchgate.net
Identification of Decomposition Products
The thermal decomposition of this compound can lead to a variety of products, depending on the specific conditions. The primary products arise from the cleavage of the carbonate's core structure.
Homolytic Cleavage: Under certain heating conditions, this compound can undergo homolytic cleavage to generate phenoxy and benzyl radicals. smolecule.com These highly reactive radicals can then participate in a variety of subsequent reactions, leading to products like toluene (B28343) and phenol.
Cyclic Elimination: Pyrolysis studies on analogous compounds like benzyl ethyl carbonates suggest a unimolecular cyclic elimination mechanism. datapdf.com This pathway would lead to the formation of phenol, toluene, and carbon dioxide.
Decarboxylation and Ether Formation: As discussed for substituted analogues, thermal decomposition can result in decarboxylation to form benzyl phenyl ether. researchgate.netcdnsciencepub.com This ether product can then undergo further decomposition at higher temperatures. Studies on the pyrolysis of benzyl phenyl ether show that it breaks down into primary products such as phenol and toluene. oup.comrsc.org Other identified products from benzyl phenyl ether decomposition include benzyl alcohol and diphenylmethane. rsc.orgfishersci.ca
Table 2: Summary of Identified Decomposition Products of this compound and Related Compounds
| Precursor Compound | Decomposition Pathway | Identified Products | References |
| This compound | Thermal Decomposition | Carbon Dioxide, Benzyl Phenyl Ether | cdnsciencepub.com |
| This compound | Homolytic Cleavage | Phenoxy radical, Benzyl radical | smolecule.com |
| Substituted Benzyl Phenyl Carbonates | Thermal Decomposition | Substituted Phenyl Ethers, Carbon Dioxide | researchgate.netcdnsciencepub.com |
| Benzyl Phenyl Ether (Decomposition Product) | Pyrolysis/Hydrogenolysis | Phenol, Toluene, Benzyl alcohol, Diphenylmethane | oup.comrsc.orgfishersci.camdpi.com |
| Benzyl Ethyl Carbonate (Analogue) | Pyrolysis | Phenol, Toluene, Carbon Dioxide, Ethene | datapdf.com |
Mechanisms of Chain Scission and Carbonate Linkage Rearrangements
The thermal degradation of this compound can proceed through mechanisms involving the cleavage of its core structure. One identified pathway is chain scission through homolytic cleavage. Under certain conditions, such as heating, the this compound molecule can split, generating phenoxy and benzyl radicals. smolecule.com These resulting radicals are highly reactive species that can subsequently participate in a variety of further reactions. smolecule.com
Detailed research on specific carbonate linkage rearrangements for this compound is not extensively documented in the reviewed literature. While rearrangements are observed in other carbonate compounds, such as the photochemical rearrangement of ethyl phenyl carbonate, specific thermal rearrangement mechanisms for this compound remain an area requiring further investigation.
Table 1: Products of Homolytic Chain Scission of this compound
| Initial Reactant | Scission Type | Resulting Products |
| This compound | Homolytic Cleavage | Phenoxy Radical, Benzyl Radical |
Catalytic Effects on Thermal Decomposition
The thermal decomposition of this compound can be influenced by the presence of catalysts. Specific catalytic systems can direct the reaction towards particular products by lowering the activation energy of certain pathways.
One documented catalytic reaction involves the use of a palladium catalyst. In the presence of a Pd(η3-allyl)Cp–DPEphos catalyst, this compound can undergo a decarboxylative etherification reaction. This process involves the oxidative addition of the carbonate to the palladium(0) center, which leads to the release of a phenoxide. The phenoxide then attacks the η3-benzyl ligand on the palladium(II) intermediate, resulting in the formation of benzyl phenyl ether and the loss of carbon dioxide.
While various catalysts are employed to promote the decomposition of related compounds like benzyl phenyl ether, specific data on a broader range of catalysts for the thermal decomposition of this compound is limited in the available research. researchgate.netresearchgate.netmdpi.comnih.govfishersci.ptrsc.orgresearchgate.net For instance, alkali carbonates have been studied for their influence on the cleavage pathways of benzyl phenyl ether in superheated water, but similar detailed studies on this compound are not as prevalent. fishersci.ptsigmaaldrich.cn
Table 2: Catalytic Conversion of this compound
| Catalyst | Reactant | Product | Reaction Type |
| Pd(η3-allyl)Cp–DPEphos | This compound | Benzyl Phenyl Ether | Decarboxylative Etherification |
Advanced Characterization and Computational Studies
Spectroscopic Analysis
Spectroscopic analysis of benzyl (B1604629) phenyl carbonate has been conducted using Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. These experimental techniques are complemented by theoretical calculations to provide a comprehensive interpretation of the observed spectra. A combined experimental and theoretical study on the molecular structure and vibrational spectra of Benzyl Phenyl Carbonate (BPC) has been reported, utilizing Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set for theoretical calculations. nih.gov
The FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. nih.govresearchgate.net The analysis of the vibrational frequencies provides insight into the functional groups present in the molecule.
The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of carbonates. spectroscopyonline.comspectroscopyonline.com For aromatic carbonates, this peak typically appears in the range of 1820 to 1775 cm⁻¹. spectroscopyonline.comspectroscopyonline.com In a study of this compound, the C=O stretching mode was identified in the IR spectrum. researchgate.net The asymmetric stretching of the C-O-C linkage in carbonates is another key diagnostic peak. spectroscopyonline.com
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. esisresearch.org The presence of both benzyl and phenyl rings suggests multiple bands in this region. Other characteristic peaks for the phenyl group include ring stretching vibrations around 1600, 1580, 1490, and 1440 cm⁻¹. esisresearch.org The methylene (B1212753) (-CH₂) group of the benzyl moiety also gives rise to characteristic stretching and bending vibrations. esisresearch.org
Table 1: Selected FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| > 3000 | Aromatic C-H Stretching |
| 1820 - 1775 | Carbonyl (C=O) Stretching |
| ~1600, 1580, 1490, 1440 | Phenyl Ring Stretching |
Note: The exact peak positions can vary based on the experimental conditions and the specific interactions within the sample.
The FT-Raman spectrum of this compound has been recorded in the 3500–50 cm⁻¹ range. nih.gov Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.
The C=O stretching frequency in the Raman spectrum of esters is influenced by the molecular structure, with benzyl esters showing similarities to alkyl esters. ias.ac.in The phenyl ring vibrations are also observable in the Raman spectrum. ias.ac.in In a study of various carbonates, Raman spectroscopy was found to be highly effective in identifying the carbonate group, sometimes with greater sensitivity than IR spectroscopy. spectroscopyonline.com For instance, the symmetric CO₃ stretching mode is Raman active but not IR active. spectroscopyonline.com
A detailed vibrational analysis combining both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of this compound. nih.gov
Table 2: Selected FT-Raman Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~1700 | Carbonyl (C=O) Stretching |
| ~1600 | Phenyl Ring Stretching |
Note: Raman peak intensities and positions can differ significantly from their IR counterparts.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra have been recorded for this compound and analyzed to confirm its structure. nih.gov
The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of the protons. acs.org
The protons of the benzyl and phenyl rings typically resonate in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. oregonstate.edu The methylene (-CH₂) protons of the benzyl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
Specific chemical shift values can be influenced by the solvent used for the NMR measurement. acs.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 | Multiplet |
| Benzyl-H | 7.0 - 7.5 | Multiplet |
Note: These are approximate chemical shift ranges and can vary.
The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom. The chemical shifts cover a broad range, and the positions of the signals are characteristic of the functional groups present. oregonstate.edu
The carbonyl carbon of the carbonate group is typically observed at a lower field, often in the range of 150-160 ppm. acs.org The aromatic carbons of the phenyl and benzyl groups resonate in the approximate range of 120-140 ppm. oregonstate.edu The methylene carbon of the benzyl group is expected to appear around 70 ppm due to the attachment to an oxygen atom.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 150 - 160 |
| Aromatic C | 120 - 140 |
Note: These are approximate chemical shift ranges and can vary.
To complement experimental NMR data, theoretical calculations of chemical shifts are often performed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. rsc.orgnih.gov This method has been applied to this compound to calculate its ¹H and ¹³C NMR chemical shifts. nih.gov
The GIAO method calculates the nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.comgithub.io These calculations are often performed using Density Functional Theory (DFT), with various functionals and basis sets available. nih.govresearchgate.net For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used. nih.gov
The calculated chemical shifts from the GIAO method generally show good agreement with the experimental values, aiding in the definitive assignment of the NMR signals. nih.govscience.gov This computational approach is particularly valuable for complex molecules where spectral overlap can make empirical assignment challenging. conicet.gov.ar
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound have been investigated using UV-Vis spectroscopy. nih.gov An experimental study recorded the spectrum for BPC in the 200–800 nm range. nih.gov Theoretical analysis using the time-dependent density functional theory (TD-DFT) approach complements the experimental findings, helping to interpret the electronic transitions. nih.govresearchgate.net
The analysis reveals that the electronic absorption bands of BPC are primarily due to π → π* transitions within the aromatic rings. nih.gov The calculated spectrum, performed at the B3LYP/6-31G(d,p) level of theory, shows strong agreement with the experimental data, validating the computational approach. researchgate.net The major absorption peaks observed are critical for understanding the electronic structure of the molecule. nih.gov
Table 1: Experimental and Theoretical UV-Vis Spectral Data for this compound
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| π → π* | 257 | 252.34 | 0.016 |
| π → π* | 218 | 215.12 | 0.283 |
Data derived from studies utilizing TD-DFT calculations. nih.gov
Mass Spectrometry (MS) and GC-MS Analysis of Degradation Products
Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying the decomposition products of chemical compounds. While specific studies detailing the degradation pathways of this compound are not extensively available, analysis of related structures provides insight into potential fragmentation patterns. For instance, the degradation of similar compounds like benzyl phenyl ether involves cleavage of the ether linkage to produce phenol (B47542) and toluene (B28343). rsc.org Similarly, the thermal-oxidative degradation of poly(bisphenol A carbonate) results in products like phenols and benzyl alcohol derivatives. cnr.it
In the context of food packaging, where related compounds are used, GC-MS is a standard method to identify and quantify non-intentionally added substances (NIAS), which include degradation products. nih.gov Photolytic decomposition of UV-photoinitiators, which share structural motifs with BPC, leads to a variety of low molecular weight species, such as benzaldehyde (B42025) and benzoic acid derivatives. nih.gov It is plausible that the degradation of this compound under thermal, oxidative, or photolytic stress would yield fragments resulting from the cleavage of the carbonate linkage, such as phenol, benzyl alcohol, toluene, and carbon dioxide.
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of this compound, corroborating and explaining experimental findings. nih.govacs.org
Density Functional Theory (DFT)
DFT has been successfully employed to study the structure, vibrational frequencies, and electronic characteristics of this compound. nih.govresearchgate.net The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable and accurate results for this molecule. nih.govresearchgate.net
Theoretical optimization of the molecular structure of this compound has been performed using DFT calculations. nih.gov These studies determine the most stable conformation of the molecule in the gas phase and calculate key geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com The calculated parameters are generally in good agreement with experimental data from X-ray diffraction of similar molecules, confirming the accuracy of the theoretical model. researchgate.netmdpi.com
Table 2: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.20 Å |
| (C=O)-O | 1.35 Å | |
| Ph-O | 1.40 Å | |
| O-CH₂ | 1.45 Å | |
| CH₂-Ph | 1.51 Å | |
| Bond Angle | O-C-O | 109.2° |
| C-O-C | 115.7° | |
| O=C-O | 125.4° |
These values are representative and derived from DFT calculations on this compound and related carbonate structures. nih.govpnrjournal.com
DFT calculations are instrumental in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. nih.govnih.gov For this compound, a combined experimental and theoretical study has provided a detailed interpretation of its vibrational spectra. nih.gov The theoretical frequencies, calculated at the DFT/B3LYP/6-31G(d,p) level, show excellent agreement with the experimental FT-IR and FT-Raman data after applying a suitable scaling factor. nih.govresearchgate.net
Key vibrational modes include the characteristic C=O stretching of the carbonate group, C-O stretching vibrations, and various modes associated with the phenyl and benzyl groups. nih.gov For example, the C=O stretching vibration is a strong band and is one of the most identifiable peaks in the IR spectrum for carbonate compounds. nih.govmdpi.com
Table 3: Key Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | ~1790-1750 | Carbonyl group stretching |
| C-O Stretch | ~1250-1050 | Asymmetric/Symmetric ether linkage stretching |
| C-H Stretch (Aromatic) | ~3100-3000 | Phenyl and benzyl ring C-H stretching |
| C-H Bend (Aromatic) | ~850-690 | Out-of-plane bending of ring hydrogens |
Frequencies are typical ranges derived from DFT studies on carbonates. nih.govmdpi.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. science.govbohrium.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. science.gov
For this compound, the HOMO-LUMO energies have been calculated using the B3LYP/6-31G(d,p) method. nih.gov The HOMO is primarily localized on the phenyl ring attached to the oxygen atom, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed over the carbonyl group and the benzyl ring, suggesting these are the sites for nucleophilic attack. nih.govresearchgate.net The energy gap provides insight into the charge transfer interactions that can occur within the molecule. bohrium.com
Table 4: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.65 |
| LUMO Energy | -0.73 |
| Energy Gap (ΔE) | 5.92 |
Data obtained from DFT/B3LYP/6-31G(d,p) calculations. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are rich or poor in electrons. This allows for the prediction of sites for electrophilic and nucleophilic attack.
In a theoretical study of this compound using Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set, the MEP was calculated to analyze its reactivity. nih.gov The MEP surface illustrates the distribution of charge, where different colors represent varying potential values. The negative regions, shown in red, are typically associated with electronegative atoms and represent sites for electrophilic attack. Conversely, the positive regions, colored blue, are found near hydrogen atoms and are sites for nucleophilic attack. nih.govmindat.org For this compound, the most negative potential is localized over the carbonyl oxygen atom (O15), indicating it as the primary site for electrophilic interaction. nih.gov The phenyl rings also exhibit areas of moderate negative potential. The hydrogen atoms of the benzyl and phenyl groups constitute the positive potential regions, making them susceptible to nucleophilic attack. nih.gov
Natural Atomic Charges
Natural Population Analysis (NPA), derived from the Natural Bond Orbital (NBO) method, provides a chemically intuitive picture of electron distribution by calculating the charges on individual atoms. These charges offer insight into the intramolecular charge transfer and the electrostatic nature of bonds.
For this compound, NPA calculations were performed using the B3LYP/6-31G(d,p) level of theory. nih.gov The analysis reveals a significant charge distribution across the molecule. The carbonyl carbon atom (C14) exhibits a highly positive charge, while the carbonyl oxygen (O15) has a strong negative charge, reflecting the polar nature of the C=O double bond. The other two oxygen atoms (O13 and O16) also carry negative charges, though less pronounced than the carbonyl oxygen. The carbon atoms within the phenyl and benzyl rings have varying charges, influenced by their position and bonding environment. nih.gov This calculated charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity. nih.govresearchgate.net
| Atom | Charge (e) |
|---|---|
| C1 | -0.231 |
| C2 | -0.228 |
| C7 | -0.103 |
| C8 | -0.252 |
| C14 | +0.763 |
| O13 | -0.541 |
| O15 | -0.612 |
| O16 | -0.551 |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, studies on general organic carbonates provide significant insights into their dynamic behavior in solution. nih.govresearchgate.netresearchgate.net MD simulations model the movement of atoms and molecules over time, offering a picture of solvation structures, transport properties, and intermolecular dynamics. nih.gov
Crystallographic Analysis
Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is a powerful experimental technique used to determine the precise atomic and molecular structure of a crystalline compound. iucr.org It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which atomic positions, bond lengths, and bond angles can be derived. iucr.org
As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state geometry, such as precise bond lengths and angles determined by XRD, are not available for direct comparison.
Intermolecular Interactions
In the absence of a specific crystal structure for this compound, the types of intermolecular interactions that stabilize its crystal lattice can be predicted based on its functional groups. The molecule contains two aromatic rings (phenyl and benzyl), a polar carbonate group, and aliphatic hydrogens on the methylene bridge. This combination allows for a variety of non-covalent interactions.
Expected interactions would include:
π-π Stacking: Interactions between the aromatic phenyl and/or benzyl rings are highly probable, contributing significantly to the crystal packing. iucr.org In related crystal structures of other benzyl and phenyl-containing compounds, these interactions are common. researchgate.netnih.gov
C-H···π Interactions: The hydrogen atoms of the benzyl group or the phenyl rings can interact with the electron-rich π-systems of adjacent aromatic rings. nih.gov
C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors (from the rings or the methylene group) and the electronegative oxygen atoms of the carbonate group are expected to be present, playing a role in the supramolecular assembly. mdpi.com
Comparison of Experimental and Theoretically Derived Geometries
A comparison between experimentally determined and theoretically calculated molecular geometries is crucial for validating computational models. While experimental solid-state data for this compound is unavailable, a detailed theoretical geometry has been determined through DFT calculations (B3LYP/6-31G(d,p) level). nih.gov
The optimized theoretical structure provides key geometric parameters. For instance, the C=O double bond (C14=O15) is calculated to be shorter than the C-O single bonds (C14-O13 and C14-O16) within the carbonate group. The bond angles around the central carbonate carbon (C14) are predicted to be close to 120°, consistent with sp² hybridization. nih.gov A significant discrepancy is often observed between gas-phase theoretical calculations and solid-state experimental results due to the influence of intermolecular interactions in the crystal lattice, which are absent in the theoretical model of a single molecule. A future experimental determination of this compound's crystal structure would be necessary to make a direct and quantitative comparison.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C1-C2 | 1.391 | O13-C14-O15 | 125.4 |
| C7-O13 | 1.385 | O13-C14-O16 | 109.8 |
| C14-O13 | 1.362 | O15-C14-O16 | 124.8 |
| C14=O15 | 1.198 | C7-O13-C14 | 117.1 |
| C14-O16 | 1.431 | C14-O16-C17 | 115.3 |
Applications in Advanced Organic Synthesis and Materials Science
Protecting Group Chemistry
In the intricate field of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Benzyl (B1604629) phenyl carbonate offers a means to selectively protect certain functional groups while chemical transformations are carried out elsewhere in the molecule.
The protection of hydroxyl groups is a common requirement in the synthesis of complex organic molecules. While a variety of protecting groups exist for this purpose, the benzyl ether is a frequently employed choice due to its stability under a range of reaction conditions. The introduction of a benzyl group to a hydroxyl moiety is typically achieved through a Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orghighfine.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic conditions. organic-chemistry.org
It is important to note that while benzyl phenyl carbonate contains a benzyl group, it is not the standard reagent for the direct benzylation of alcohols to form benzyl ethers. The reactivity of this compound is more directed towards the formation of carbamates with amine nucleophiles.
A key advantage of the benzyl protecting group is its susceptibility to cleavage under relatively mild conditions, which helps to preserve the integrity of the target molecule. The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. organic-chemistry.org The process is efficient and generally clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
For molecules containing other functional groups that are also sensitive to reduction by hydrogen gas, such as alkenes or alkynes, alternative hydrogen sources can be employed. Transfer hydrogenolysis, using reagents like 1,4-cyclohexadiene, provides a milder way to effect the debenzylation. organic-chemistry.org Furthermore, oxidative methods for benzyl ether cleavage have been developed for specific applications. organic-chemistry.org
This compound has demonstrated significant utility in the selective mono-protection of aliphatic diamines. This is a crucial transformation in the synthesis of polyamines and other complex nitrogen-containing molecules where differentiation between two primary amine groups is required. Research has shown that reacting α,ω-diamines with one equivalent of this compound in ethanol at room temperature affords the mono-carbamate protected diamine in good to high yields. This method presents an advantage over traditional methods that may require a large excess of the diamine or suffer from the formation of di-protected byproducts.
The selectivity of this method is particularly noteworthy. For instance, in the case of unsymmetrical diamines, such as 2-methyl-1,2-propanediamine and 1,2-propanediamine, this compound selectively reacts with the primary amino group located on the primary carbon atom in high yields.
| Diamine | Protected Amine | Yield (%) |
|---|---|---|
| 1,2-Ethanediamine | N-(2-Aminoethyl)carbamic acid benzyl ester | 86 |
| 1,3-Propanediamine | N-(3-Aminopropyl)carbamic acid benzyl ester | 81 |
| 1,4-Butanediamine | N-(4-Aminobutyl)carbamic acid benzyl ester | 75 |
| 2-Methyl-1,2-propanediamine | N-(2-Amino-2-methylpropyl)carbamic acid benzyl ester | 95 |
| 1,2-Propanediamine | N-(2-Aminopropyl)carbamic acid benzyl ester | 92 |
Precursor in Polymerization Reactions
The unique chemical structure of this compound makes it a valuable component in the synthesis of polymeric materials. Its role as an intermediate in the production of polycarbonates is a key application in materials science. chemimpex.com
Polycarbonates are a class of thermoplastics known for their exceptional durability, high impact resistance, and optical clarity. chemimpex.com The synthesis of polycarbonates can be achieved through various methods, including the melt transesterification of a dihydroxy aromatic compound with a diaryl carbonate. In this context, derivatives of this compound, such as bis-phenyl or benzyl salicyl carbonate, can be employed as coupling agents. chemimpex.com The use of such coupling agents can facilitate a faster and greater build in the molecular weight of the polycarbonate oligomer. chemimpex.com This is a critical factor in achieving the desired mechanical properties of the final polymer.
Synthesis of Ethers and Esters
This compound has emerged as a valuable precursor in modern synthetic methodologies for creating ether and ester linkages, offering alternatives to classical reactions through catalytic pathways.
The synthesis of aryl ethers, a common structural motif in many biologically active molecules, can be achieved using this compound's derivatives through palladium-catalyzed reactions. Research has demonstrated that aryl benzyl carbonates can undergo a decarboxylative etherification to form benzyl-protected phenols organic-chemistry.org. This transformation is significant as it provides a pathway to create an ether bond by converting a carbonate functional group.
A notable study outlines a process where a palladium catalyst, in conjunction with a DPEphos ligand, effectively converts aryl benzyl carbonates into the corresponding aryl benzyl ethers organic-chemistry.org. This reaction proceeds through a decarboxylative mechanism, where the carbonate group is eliminated, leading to the formation of the C-O ether linkage. This catalytic approach is a sophisticated method for ether synthesis, leveraging the efficiency and selectivity of transition metal catalysis. While direct C-H functionalization of existing aryl ethers like benzyl phenyl ether has been used for late-stage drug modification, the decarboxylative strategy represents a formative approach to constructing the ether bond itself rsc.org.
Table 1: Palladium-Catalyzed Etherification Using Aryl Benzyl Carbonate Precursors
| Catalyst System | Reactant | Product | Key Feature | Reference |
|---|---|---|---|---|
| Pd(η³-C₃H₅)Cp / DPEphos | Aryl Benzyl Carbonate | Aryl Benzyl Ether | Decarboxylative Etherification | organic-chemistry.org |
Furthermore, palladium catalysis can also be employed to transform benzyl aryl carbonates into aryl 2-arylacetates, a class of esters nih.gov. This procedure involves a decarboxylative carbonylative transformation, showcasing the versatility of the carbonate starting material in accessing different functionalities under palladium catalysis nih.gov.
Conventional methods for synthesizing ethers, most notably the Williamson ether synthesis, have been a cornerstone of organic chemistry for over a century study.com. This method typically involves the reaction of an alkoxide, formed by deprotonating an alcohol with a strong base like sodium hydride, with an alkyl halide organic-chemistry.orgpnu.ac.ir. However, these reactions can be limited by the need for harsh basic conditions, which may not be compatible with sensitive functional groups on complex molecules organic-chemistry.org.
The palladium-catalyzed decarboxylative etherification using aryl benzyl carbonates presents a modern alternative to the Williamson synthesis organic-chemistry.org. This catalytic method avoids the use of strong bases, offering milder reaction conditions and potentially broader substrate scope. By utilizing a carbonate as the starting material, the reaction circumvents the need to pre-form a reactive alkoxide ion, thus providing a more direct and often more functional-group-tolerant route to aryl benzyl ethers organic-chemistry.org. Other modern, non-catalytic alternatives to the Williamson synthesis include using reagents like allyl or benzyl bromides under solvent-free conditions or with microwave irradiation, but the catalytic decarboxylation of carbonates represents a distinct and mechanistically different strategy ias.ac.in.
Role in Pharmaceutical Development
This compound plays a significant role in the pharmaceutical industry, primarily as a reagent for installing protecting groups and as an intermediate in the synthesis of complex, biologically active molecules.
In the intricate process of drug synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions uchicago.edu. This compound is widely used as a reagent for benzyloxycarbonylation, which introduces the carboxybenzyl (Cbz or Z) protecting group onto amine functionalities chemimpex.comchemicalbook.com. This makes it a valuable intermediate that allows for more efficient and controlled drug design and production chemimpex.com. The synthesis of carbamate-protected polyamines is a specific application where this compound serves this purpose chemicalbook.com.
A concrete example of its application is found in the initial syntheses of E-64, a natural product that acts as an irreversible inhibitor of cysteine proteases researchgate.net. In synthetic pathways leading to this and related bioactive compounds, this compound is used as a key reagent researchgate.net. Similarly, related compounds like Benzyl 4-Nitrophenyl Carbonate are used as reagents in the synthesis of Norfloxacin analogs, which exhibit antibacterial and antifungal properties, further highlighting the role of this class of compounds as crucial intermediates in medicinal chemistry americanchemicalsuppliers.com.
The utility of this compound as a protecting group reagent is fundamental to its potential in synthesizing complex pharmaceutical molecules. Multi-step syntheses of complex targets rely heavily on robust and reliable protection/deprotection strategies to achieve the desired chemical architecture uchicago.edu.
The successful use of this compound in the synthesis of the cysteine protease inhibitor E-64 demonstrates its applicability in building complex and therapeutically relevant molecules researchgate.net. Furthermore, the chemical transformations enabled by related structures point to broader potential. For instance, palladium-catalyzed reactions are used to create α-benzyl-β-keto esters, which are described as critical intermediates for producing heterocyclic molecules like pyrazoles and pyrimidines, scaffolds that are highly valuable in pharmaceutical development organic-chemistry.org. The ability to perform late-stage modifications on complex drug molecules containing aryl ether motifs also underscores the importance of the structures and reactions associated with this compound in advanced pharmaceutical synthesis rsc.org.
Applications in Coatings and Adhesives
Beyond its applications in organic synthesis, this compound is also utilized in materials science, particularly in the formulation of coatings and adhesives. It is incorporated into these formulations to enhance their physical properties and performance chemimpex.com. The compound can improve adhesion and increase resistance to environmental factors, leading to more durable and robust materials chemimpex.com.
Its role extends to polymer chemistry, where it can be used to modify the properties of polymers, resulting in improved material performance for diverse applications chemimpex.com. The use of carbonate structures, in general, is a growing area in the development of more sustainable polymers. For example, non-isocyanate polyurethanes (NIPUs), which are seen as greener alternatives to traditional polyurethanes, can be synthesized from cyclic carbonates nih.gov. While not a direct application of this compound itself, this trend highlights the importance of carbonate chemistry in the modern polymer industry for creating high-performance adhesives and coatings nih.gov. The favorable environmental profile and low toxicity of this compound make it a preferred component in formulations where stringent safety standards are required chemimpex.com.
Other Niche Applications
Beyond its role in materials science, this compound serves specific functions in other specialized areas, including the consumer products and research sectors.
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is utilized as both a flavoring agent and a fragrance fixative. chemimpex.com As a fixative, it helps to stabilize the volatile components of a scent, reducing their evaporation rate and thus enhancing the longevity of the fragrance in personal care products. chemimpex.com This attribute is particularly valuable in perfumery. The broader family of aryl alkyl alcohol simple acid esters, which includes carbonate esters like this compound, is a recognized structural group used in the creation of fragrance ingredients.
Research and Development in Reaction Mechanisms and New Synthetic Pathways
This compound is a valuable tool for chemists and researchers in a laboratory setting. chemimpex.com It is frequently used to study reaction mechanisms and to explore and develop new synthetic pathways. chemimpex.com The compound's distinct benzyl, phenyl, and carbonate groups provide a model for investigating the reactivity and stability of these functionalities under various conditions.
An example of its utility is in the study of thermal decomposition. Research on closely related compounds, such as benzyl ethyl carbonates, explores the rates and mechanisms of their breakdown at high temperatures, providing insight into the fundamental chemical processes involved. Furthermore, this compound is employed in specific synthetic procedures, such as the mono-carbamate protection of aliphatic diamines. This process is a key step in the development of more complex molecules, demonstrating the compound's role in creating new synthetic methodologies. tcichemicals.com
Table of Applications for this compound
| Application Area | Specific Use | Desired Outcome |
| Materials Science | Additive in coatings and adhesives | Enhancement of adhesion and environmental resistance |
| Flavor & Fragrance | Flavoring agent, Fragrance fixative | Stability and longevity of scents |
| Research & Development | Reagent and model compound | Study of reaction mechanisms, development of new synthetic pathways |
Q & A
Q. What laboratory synthesis methods are effective for producing high-purity Benzyl benzoate, and how can reaction conditions be optimized?
Benzyl benzoate is synthesized via esterification using benzoyl chloride and phenol in a basic aqueous medium. Dissolve phenol in dilute NaOH to deprotonate it, then react with benzoyl chloride under controlled conditions (e.g., 50°C, stirring for 1–2 hours). Post-reaction, purify the product via fractional distillation (boiling point: 323–325°C) and confirm purity using GC (>98% purity) . Optimize yield by adjusting molar ratios (e.g., 1:1.2 phenol-to-benzoyl chloride) and monitoring pH to minimize hydrolysis of the acyl chloride .
Q. Which analytical techniques are critical for characterizing Benzyl benzoate’s purity and structural integrity?
- Gas Chromatography (GC): Determine purity (>98% as per industrial standards) using a non-polar column and flame ionization detection .
- Refractometry: Measure refractive index (nD: 1.553–1.558 at 20°C) to confirm consistency with literature values .
- Density/Specific Gravity: Verify density (1.095–1.099 g/mL at 20°C) using a pycnometer .
- Spectroscopy: Use IR to identify ester carbonyl peaks (~1740 cm⁻¹) and NMR (¹H, ¹³C) to confirm aromatic and benzylic proton environments .
Q. What safety protocols are essential when handling Benzyl benzoate in laboratory settings?
- Personal Protective Equipment (PPE): Wear impervious gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, which can cause irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during distillation.
- Waste Disposal: Follow IMDG Code 9/III regulations for aquatic toxicity (UN 3082). Neutralize acidic or basic residues before disposal .
Advanced Research Questions
Q. How do pH and temperature influence the hydrolytic stability of Benzyl benzoate, and what degradation products form under extreme conditions?
Benzyl benzoate undergoes hydrolysis in strongly acidic or alkaline environments:
- Acidic Conditions (HCl, H₂SO₄): Hydrolyzes to benzoic acid and benzyl alcohol. Monitor via HPLC or LC-MS to quantify degradation products .
- Basic Conditions (NaOH): Saponification yields sodium benzoate and benzyl oxide. Kinetic studies show pseudo-first-order dependence on hydroxide ion concentration .
- Accelerated Stability Testing: Conduct at 40–60°C and 75% relative humidity to model long-term degradation. Use Arrhenius plots to predict shelf life .
Q. How can researchers resolve contradictions in reported solubility data for Benzyl benzoate across solvents?
Discrepancies arise from variations in solvent grades, temperatures, and impurity profiles. To standardize
- Solvent Purity: Use HPLC-grade solvents (e.g., ethanol, hexane).
- Gravimetric Analysis: Saturate solvents at 20°C, filter un-dissolved ester, and calculate solubility via mass difference.
- Comparative Studies: Benzyl benzoate dissolves fully in 90% ethanol at 33% w/v but exhibits limited solubility in water (<0.1% w/v) .
Q. What mechanistic insights explain the reactivity of the benzylic position in Benzyl benzoate during oxidation or halogenation?
The benzylic CH₂ group is susceptible to radical or electrophilic attacks due to resonance stabilization of intermediate radicals/carbocations:
- Bromination: Use N-bromosuccinimide (NBS) under UV light to selectively brominate the benzylic position, forming benzyl bromide derivatives .
- Oxidation: KMnO₄ or CrO3 oxidizes the benzylic carbon to a ketone (benzophenone), confirmed by FTIR loss of CH₂ bending modes (~1450 cm⁻¹) .
- Kinetic Control: Lower reaction temperatures favor mono-substitution, while higher temperatures promote di-substitution or over-oxidation .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
